Cas no 32273-87-3 (1-Fluorocyclohexanecarboxylic acid ethyl ester)
1-Fluorocyclohexanecarboxylic acid ethyl ester Chemical and Physical Properties
Names and Identifiers
-
- 1-fluorocyclohexanecarboxylic acid ethyl ester
- 1-Fluoro-cyclohexanecarboxylic acid ethyl ester
- C9H15FO2
- IKDDYUFCEQGKKI-UHFFFAOYSA-N
- Ethyl 1-fluorocyclohexanecarboxylate
- 9837AH
- 1-Fluorocyclohexanecarboxylic acid ethyl ester
-
- MDL: MFCD28398038
- Inchi: 1S/C9H15FO2/c1-2-12-8(11)9(10)6-4-3-5-7-9/h2-7H2,1H3
- InChI Key: IKDDYUFCEQGKKI-UHFFFAOYSA-N
- SMILES: FC1(C(=O)OCC)CCCCC1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 162
- Topological Polar Surface Area: 26.3
1-Fluorocyclohexanecarboxylic acid ethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0721-1g |
1-Fluoro-cyclohexanecarboxylic acid ethyl ester |
32273-87-3 | 97% | 1g |
8463.46CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0721-5g |
1-Fluoro-cyclohexanecarboxylic acid ethyl ester |
32273-87-3 | 97% | 5g |
33904.74CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0721-500mg |
1-Fluoro-cyclohexanecarboxylic acid ethyl ester |
32273-87-3 | 97% | 500mg |
4655.75CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0721-1g |
1-Fluoro-cyclohexanecarboxylic acid ethyl ester |
32273-87-3 | 97% | 1g |
¥8463.46 | 2025-01-22 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0721-5g |
1-Fluoro-cyclohexanecarboxylic acid ethyl ester |
32273-87-3 | 97% | 5g |
¥33904.74 | 2025-01-22 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0721-500mg |
1-Fluoro-cyclohexanecarboxylic acid ethyl ester |
32273-87-3 | 97% | 500mg |
¥4655.75 | 2025-01-22 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1521640-500mg |
Ethyl 1-fluorocyclohexane-1-carboxylate |
32273-87-3 | 98% | 500mg |
¥6051.00 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1521640-1g |
Ethyl 1-fluorocyclohexane-1-carboxylate |
32273-87-3 | 98% | 1g |
¥11001.00 | 2024-08-02 |
1-Fluorocyclohexanecarboxylic acid ethyl ester Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on 1-Fluorocyclohexanecarboxylic acid ethyl ester
Professional Introduction to 1-Fluorocyclohexanecarboxylic acid ethyl ester (CAS No. 32273-87-3)
1-Fluorocyclohexanecarboxylic acid ethyl ester, identified by the Chemical Abstracts Service registry number CAS No. 32273-87-3, is a fluorinated cyclohexane derivative that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound serves as a versatile intermediate in the synthesis of various bioactive molecules, particularly in the development of drugs targeting neurological and inflammatory disorders. The presence of a fluorine atom at the C1 position introduces unique electronic and steric properties, making it a valuable building block for designing novel therapeutic agents.
The ethyl ester functionality in the molecule enhances its solubility in organic solvents, facilitating its use in synthetic protocols and facilitating subsequent chemical modifications. This property is particularly advantageous in multi-step synthetic routes where compatibility with different reaction conditions is crucial. The compound’s stability under various chemical transformations further underscores its utility as a synthetic precursor.
In recent years, there has been growing interest in fluorinated heterocycles due to their enhanced metabolic stability and improved binding affinity to biological targets. 1-Fluorocyclohexanecarboxylic acid ethyl ester fits well within this trend, as it can be readily incorporated into more complex structures through nucleophilic substitution or condensation reactions. For instance, its transformation into amides or ureas has been explored as a strategy to enhance interactions with protein receptors, a common approach in drug design.
One of the most compelling applications of 1-Fluorocyclohexanecarboxylic acid ethyl ester lies in its role as a precursor for fluorinated analogs of known pharmacophores. Researchers have leveraged this compound to develop novel inhibitors of enzymes implicated in cancer progression. The fluorine atom’s ability to modulate electron density and steric hindrance around the active site has been shown to improve the efficacy of these inhibitors. Preliminary studies have highlighted its potential in disrupting signaling pathways such as MAPK and PI3K, which are frequently dysregulated in tumor cells.
Moreover, the compound has found utility in the synthesis of fluorinated peptides and peptidomimetics. The introduction of fluorine into peptide structures can lead to increased resistance to enzymatic degradation, thereby prolonging their bioavailability. This approach has been particularly promising in the development of peptide-based therapeutics for neurological disorders, where blood-brain barrier penetration and prolonged action are critical.
The pharmaceutical industry has also explored 1-Fluorocyclohexanecarboxylic acid ethyl ester as a scaffold for nonsteroidal anti-inflammatory drug (NSAID) analogs. By incorporating fluorine into cyclohexane derivatives, researchers aim to enhance lipophilicity and reduce gastrointestinal side effects associated with traditional NSAIDs. Early-stage pharmacokinetic studies suggest that fluorinated NSAIDs derived from this compound exhibit improved oral bioavailability and reduced toxicity profiles.
In addition to its pharmaceutical applications, 1-Fluorocyclohexanecarboxylic acid ethyl ester has been utilized in agrochemical research. Fluorinated compounds are known for their enhanced pesticidal and herbicidal properties due to their improved binding affinity to biological targets in pests. Derivatives of this compound have shown promise as selective herbicides that target specific plant enzymes without harming non-target organisms.
The synthesis of 1-Fluorocyclohexanecarboxylic acid ethyl ester typically involves the reaction of cyclohexanone with fluoroacetic acid derivatives followed by esterification. Advances in catalytic methods have enabled more efficient and sustainable production processes, reducing reliance on hazardous reagents and minimizing waste generation. These improvements align with the growing emphasis on green chemistry principles within the pharmaceutical industry.
Recent advances in computational chemistry have further enhanced the utility of 1-Fluorocyclohexanecarboxylic acid ethyl ester by enabling rapid virtual screening of potential drug candidates derived from this scaffold. Machine learning models trained on large datasets have identified novel analogs with optimized pharmacokinetic properties, accelerating the drug discovery pipeline. This interdisciplinary approach combines traditional synthetic chemistry with cutting-edge computational techniques to uncover next-generation therapeutics.
The versatility of 1-Fluorocyclohexanecarboxylic acid ethyl ester is further underscored by its application in materials science. Fluorinated cyclic compounds can exhibit unique electronic properties when incorporated into organic semiconductors or liquid crystals. Researchers are exploring its use as a monomer or crosslinking agent to develop advanced materials with applications ranging from optoelectronics to coatings.
In conclusion, 1-Fluorocyclohexanecarboxylic acid ethyl ester (CAS No. 32273-87-3) represents a multifaceted compound with broad applications across pharmaceuticals, agrochemicals, and materials science. Its structural features—particularly the presence of a fluorine atom—make it an invaluable intermediate for designing bioactive molecules with enhanced potency and selectivity. As research continues to uncover new synthetic methodologies and applications, this compound is poised to remain at the forefront of chemical innovation.
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